Enpp/Carbonic anhydrase-IN-1 is a compound that functions as an inhibitor of carbonic anhydrases, a class of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrases play crucial roles in various physiological processes, including maintaining acid-base balance, facilitating gas exchange, and participating in biosynthetic pathways. The inhibition of these enzymes has therapeutic implications, particularly in cancer treatment, where Enpp/Carbonic anhydrase-IN-1 has demonstrated antiproliferative effects on cancer cells while exhibiting low cytotoxicity towards normal cells .
The compound is derived from studies focusing on the synthesis of benzenesulfonamides and their derivatives. These studies have explored the structure-activity relationships of various compounds to identify effective inhibitors of different isoforms of carbonic anhydrases . Enpp/Carbonic anhydrase-IN-1 has been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Enpp/Carbonic anhydrase-IN-1 is classified as a small molecule inhibitor targeting carbonic anhydrases. It belongs to a broader category of compounds known as sulfonamides, which are recognized for their ability to inhibit the activity of carbonic anhydrases through competitive binding at the enzyme's active site .
The synthesis of Enpp/Carbonic anhydrase-IN-1 typically involves multi-step organic reactions. The general procedure includes the formation of chalcones followed by the introduction of hydrazinobenzenesulfonamide hydrochloride to create pyrazoline derivatives.
The chemical structures of the synthesized compounds are confirmed using techniques such as H NMR, C NMR, and high-resolution mass spectrometry. The melting points are determined to assess purity, which typically ranges from 34% to 82% yield depending on the specific reaction conditions employed .
Enpp/Carbonic anhydrase-IN-1 features a benzenesulfonamide group linked to a heterocyclic ring structure. The presence of the sulfonamide moiety is critical for its inhibitory activity against carbonic anhydrases. The compound's molecular formula and detailed structural information can be elucidated through spectroscopic methods mentioned earlier.
The compound's molecular weight and specific structural characteristics are typically provided in product data sheets or scientific literature focusing on its synthesis and biological activity .
The primary chemical reactions involving Enpp/Carbonic anhydrase-IN-1 relate to its interaction with carbonic anhydrases:
The inhibition kinetics can be characterized by determining the values for Enpp/Carbonic anhydrase-IN-1 against various isoforms of human carbonic anhydrases. These values indicate the potency of the inhibitor and can guide further drug development efforts .
Enpp/Carbonic anhydrase-IN-1 inhibits carbonic anhydrases by binding to the zinc ion at the enzyme's active site. This binding prevents the coordination of water molecules necessary for catalysis, effectively halting the enzyme's function.
Studies have shown that Enpp/Carbonic anhydrase-IN-1 exhibits selective inhibition against specific isoforms of human carbonic anhydrases, which may correlate with its therapeutic efficacy in cancer treatment .
Relevant data on these properties should be sourced from experimental studies or product specifications available in scientific literature or databases .
Enpp/Carbonic anhydrase-IN-1 has significant applications in scientific research, particularly in:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: